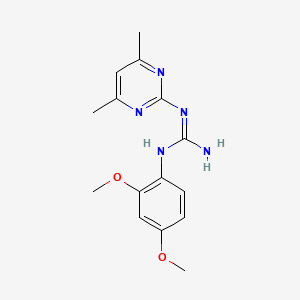![molecular formula C23H20N2O5 B5290733 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5290733.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide, also known as BON, is a chemical compound that has been widely used in scientific research. BON belongs to the family of acrylamide derivatives and is known for its unique properties that make it useful in various fields of research.
作用機序
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide exerts its inhibitory effect by binding to the active site of enzymes and proteins, thereby preventing their normal function. It has been shown to bind to the ATP-binding site of protein kinases and inhibit their activity. This compound has also been shown to inhibit the activity of proteases by binding to their active site.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinases. This compound has also been shown to inhibit the growth of bacteria by inhibiting the activity of proteases. Additionally, this compound has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide has several advantages and limitations when used in lab experiments. One advantage is its ability to selectively inhibit the activity of specific enzymes and proteins. This allows researchers to study the function of these enzymes and proteins in various cellular processes. However, one limitation is that this compound may not be effective in inhibiting all enzymes and proteins, and its specificity may vary depending on the target protein.
将来の方向性
There are several future directions for the use of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide in scientific research. One direction is the development of more potent and specific inhibitors based on the structure of this compound. Another direction is the use of this compound as a tool to study the function of specific enzymes and proteins in disease states. Additionally, this compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its ability to inhibit various enzymes and proteins. It has several advantages and limitations when used in lab experiments, and there are several future directions for its use in scientific research. Overall, this compound is a valuable tool for studying the function of enzymes and proteins in various cellular processes.
合成法
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction, which involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of a base such as piperidine. The resulting product is then reacted with benzyl bromide to obtain this compound.
科学的研究の応用
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide has been extensively used in scientific research due to its ability to inhibit various enzymes and proteins. It has been shown to inhibit the activity of protein kinases, proteases, and phosphatases, which are essential components of many cellular processes. This compound has also been used as a tool to study the mechanism of action of various enzymes and proteins.
特性
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-29-22-15-17(11-13-21(22)30-16-18-7-3-2-4-8-18)12-14-23(26)24-19-9-5-6-10-20(19)25(27)28/h2-15H,16H2,1H3,(H,24,26)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZCPUOJTMDGKK-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[(2-isopropyl-6-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5290651.png)
![8-[3-fluoro-5-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5290658.png)
![6-(cyclopentylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5290674.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(2-methylphenoxy)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5290684.png)
![1-acetyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5290689.png)
![2-{[3-(5-nitro-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5290705.png)

![N-methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5290719.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5290730.png)

![N-[3-(4-methoxyphenyl)propyl]-6-(tetrahydro-2H-pyran-3-ylamino)nicotinamide](/img/structure/B5290736.png)
![methyl 2-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5290739.png)
![N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide](/img/structure/B5290746.png)
![4-[2-(acetylamino)-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5290749.png)
